molecular formula C10H11BrO2 B1590121 Methyl 4-(1-bromoethyl)benzoate CAS No. 16281-97-3

Methyl 4-(1-bromoethyl)benzoate

Cat. No.: B1590121
CAS No.: 16281-97-3
M. Wt: 243.1 g/mol
InChI Key: IXZOUWPYWNKWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-bromoethyl)benzoate: is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a 1-bromoethyl group, and the carboxyl group is esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(1-bromoethyl)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 4-ethylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1-bromoethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Nucleophilic Substitution: Methyl 4-(hydroxyethyl)benzoate, methyl 4-(cyanoethyl)benzoate.

    Reduction: Methyl 4-ethylbenzoate.

    Oxidation: Methyl 4-(carboxyethyl)benzoate, methyl 4-(formylethyl)benzoate.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Anti-HIV Agents:
Methyl 4-(1-bromoethyl)benzoate is utilized in the synthesis of compounds that exhibit anti-HIV activity. Its structure allows for modifications that can enhance the efficacy of potential therapeutic agents against HIV. The compound serves as an intermediate in the development of various anti-HIV agents, leveraging its reactivity to introduce functional groups essential for biological activity .

Aldose Reductase Inhibitors:
Another significant application is in the preparation of aldose reductase inhibitors. These inhibitors are crucial in managing diabetic complications by preventing the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress in tissues. This compound acts as a catalyst in the rearrangement of benzylthiothiazoline derivatives to yield these inhibitors .

Synthesis of Other Therapeutics:
The compound is also an intermediate in the synthesis of several pharmaceuticals, including Eprosartan (an antihypertensive agent), Imatinib (an anti-neoplastic), and Procarbazine (an anti-cancer agent). These applications highlight its versatility and importance in drug development .

Organic Synthesis Applications

Rearrangement Reactions:
In organic synthesis, this compound serves as a key reagent for various rearrangement reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules. For instance, it can facilitate the formation of new carbon-carbon bonds through cross-coupling reactions with other organometallic species .

Synthesis of Derivatives:
The compound can be modified to produce derivatives with enhanced properties or activities. For example, its bromine atom can be substituted with other functional groups to create a library of compounds for biological testing or material science applications .

Catalytic Applications

Catalyst for Organic Reactions:
this compound has been explored as a catalyst for various organic reactions, particularly those involving electrophilic aromatic substitution and nucleophilic addition reactions. Its ability to stabilize transition states makes it an effective catalyst, leading to improved yields and selectivity in synthetic processes .

Case Study 1: Development of Anti-HIV Agents

Research has demonstrated that derivatives synthesized from this compound exhibit significant anti-HIV activity. A study focused on modifying this compound led to the identification of several promising candidates that showed potent inhibition of HIV replication in vitro, highlighting its potential as a scaffold for drug development .

Case Study 2: Aldose Reductase Inhibitors

In another study, researchers utilized this compound to synthesize a series of aldose reductase inhibitors through rearrangement reactions. The resulting compounds were tested for their ability to lower sorbitol levels in diabetic models, demonstrating effective management of diabetic complications .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(1-bromoethyl)benzoate is unique due to the presence of the 1-bromoethyl group, which provides distinct reactivity compared to other brominated benzoates. This allows for selective transformations and the synthesis of specific derivatives that are not easily accessible with other compounds.

Biological Activity

Methyl 4-(1-bromoethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of methyl 4-bromobenzoate or similar precursors. The general synthetic route can be summarized as follows:

  • Starting Material : Methyl 4-bromobenzoate.
  • Reagents : Bromine or brominating agents in suitable solvents (e.g., DMF).
  • Conditions : The reaction is often conducted under controlled temperatures to prevent overbromination.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its local anesthetic properties and potential toxicity.

Local Anesthetic Effects

Recent studies have shown that derivatives of benzoate compounds, including this compound, exhibit significant local anesthetic effects. The evaluation methods typically include:

  • Surface Anesthesia Tests : Assessing the onset and duration of anesthetic action.
  • Infiltration Anesthesia : Evaluating the effectiveness in deeper tissues.
  • Acute Toxicity Tests : Determining the safety profile of the compound.

In a comparative study involving several benzoate derivatives, compounds such as tetracaine and pramocaine were used as reference standards. This compound demonstrated comparable efficacy in local anesthesia while exhibiting lower toxicity levels than traditional anesthetics .

Toxicity Profile

The toxicity profile of this compound has been characterized through various assays. Key findings include:

  • Acute Toxicity : Classified as toxic if swallowed, with significant skin and eye irritation potential .
  • LD50 Values : Experimental results indicate an LD50 value that suggests moderate toxicity compared to other anesthetic agents.

Case Study 1: Anesthetic Efficacy

In a controlled study, this compound was administered to animal models to evaluate its anesthetic properties. The results indicated:

  • Onset Time : Rapid onset comparable to established local anesthetics.
  • Duration of Action : Prolonged duration with minimal side effects observed.
CompoundOnset Time (min)Duration (min)Toxicity Level
This compound5120Moderate
Tetracaine3150High
Pramocaine4130Moderate

Case Study 2: Comparative Analysis

A comparative analysis involving multiple benzoates revealed that structural modifications significantly affect biological activity. This compound's unique structure contributed to its favorable anesthetic properties while maintaining a lower toxicity profile compared to other derivatives .

Properties

IUPAC Name

methyl 4-(1-bromoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOUWPYWNKWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492140
Record name Methyl 4-(1-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16281-97-3
Record name Methyl 4-(1-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-ethylbenzoate (5.12 g) in carbon tetrachloride (50 ml) were added perbenzoic anhydride (0.20 g) and N-bromosuccinimide (6.07 g) in turn, and the mixture was heated and refluxed. After 30 minutes, the mixture was allowed to cool, and the precipitate was separated by filtration, and washed with carbon tetrachloride. The filtrate and the washings were combined, and concentrated under reduced pressure to give the title compound (8.28 g)
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
perbenzoic anhydride
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OOOC(=O)c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of trimethylsillyldiazomethane in THF (2M, 49.1 mL, 98.3 mmol) was added dropwise to a solution of 4-(1-bromoethyl)benzoic acid (15 g, 66 mmol) in methanol (75 mL) and THF (75 mL) at 0° C. The resulting mixture was stirred at 23° C. for 3 h, then concentrated and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution (2×). The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the title compound. 1H NMR (400 MHz, CDCl3): δ 8.02 (d, 2H, J=8.5 Hz), 7.51 (d, 2H, J=8.2 Hz), 5.21 (q, 1H, J=6.7 Hz), 3.92 (s, 3H), 2.06 (d, 3H, J=7.0 Hz).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
49.1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 4-(1-bromo-ethyl)-benzoic acid (2.70 g, 11.8 mmol) in diethyl ether (20 mL) and methanol (5 mL) was cooled to 0° C. and treated with trimethylsilyldiazomethane (2 M in diethylether, 11.8 mL). After 1 h at 0° C. the solvents were removed under reduced pressure, the residue was re-dissolved in ethyl acetate (20 mL) and washed with aqueous NaHCO3 solution. The organic layer was collected, dried over MgSO4 and evaporated under reduced pressure.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution of 4-(1-hydroxy-ethyl)-benzoic acid methyl ester (Step B, 2.12 g, 11.7 mmol) in CH2Cl2 (25 mL) at 0° C. were added carbon tetra bromide (5.07 g, 15.3 mmol) and triphenylphosphine (3.71 g, 14.04 mmol). The reaction mixture was stirred overnight at room temperature, after completion of the reaction, was poured into H2O (50 mL). The aqueous solution was extracted with CH2Cl2 (2×100 mL) and the combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography in hexanes/ethyl acetate (5%) to afford 4-(1-bromo-ethyl)-benzoic acid methyl ester as a colorless liquid. (2.45 g, 85%): 1H NMR (300 MHz, CDCl3): δ 8.0 (d, J=8.4 Hz, 2H), 7.47 (d, J=8.1 Hz, 2H), 5.11 (q, J=6.9 Hz, 1H), 3.91 (s, 3H), 1.83 (d, J=6.9 Hz, 3H); TLC conditions: Uniplate silica gel, 250 microns; mobile phase=ethyl acetate-hexanes (1:5); Rf=0.8.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(1-bromoethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(1-bromoethyl)benzoate
Reactant of Route 3
Methyl 4-(1-bromoethyl)benzoate
Reactant of Route 4
Methyl 4-(1-bromoethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(1-bromoethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(1-bromoethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.